molecular formula C13H19FN2O B6332373 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine CAS No. 1240571-12-3

1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine

Cat. No. B6332373
CAS RN: 1240571-12-3
M. Wt: 238.30 g/mol
InChI Key: RHADZQRHLVBUMA-UHFFFAOYSA-N
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Description

“1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine” is a chemical compound with the IUPAC name N-[2-(4-fluorophenoxy)ethyl]-N-methylamine . It has a molecular weight of 169.2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluorophenol as a starting material with ethyl chloroacetate in acetone as solvent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 . This indicates that the compound contains 9 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 169.2 . The InChI code for this compound is 1S/C9H12FNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 .

Scientific Research Applications

Analytical Chemistry

1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine: may serve as a reference standard in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It could be used to calibrate instruments or validate methods in the quantitative analysis of complex mixtures, ensuring accuracy and precision in measurements .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . These hazard statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-11-10-15-6-7-16(11)8-9-17-13-4-2-12(14)3-5-13/h2-5,11,15H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHADZQRHLVBUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine

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